nickel(2+);tributylphosphane
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Overview
Description
Nickel(2+);tributylphosphane is a coordination compound where nickel is in the +2 oxidation state and is coordinated to tributylphosphane ligands. This compound is of interest due to its applications in catalysis and organometallic chemistry. The presence of the tributylphosphane ligands provides unique steric and electronic properties that influence the reactivity and stability of the nickel center.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+);tributylphosphane can be synthesized by reacting nickel(II) chloride with tributylphosphane in an inert atmosphere. The reaction typically involves the use of solvents such as tetrahydrofuran or dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane ligand.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Nickel(2+);tributylphosphane undergoes various types of reactions, including:
Oxidation: The phosphane ligands can be oxidized to phosphine oxides.
Reduction: The nickel center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted by other donor ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using other phosphane ligands or nitrogen-based ligands.
Major Products Formed:
Oxidation: Tributylphosphane oxide.
Reduction: Nickel(0) complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Nickel(2+);tributylphosphane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
Nickel(2+);tributylphosphane can be compared with other nickel-phosphane complexes such as:
Nickel(2+);triphenylphosphane: This compound has bulkier ligands, which can influence its reactivity and stability differently.
Nickel(2+);trimethylphosphane: This compound has smaller ligands, leading to different steric and electronic effects.
Uniqueness: The tributylphosphane ligands in this compound provide a balance between steric bulk and electronic donation, making it a versatile catalyst in various reactions. Its unique properties make it suitable for specific applications where other nickel-phosphane complexes may not be as effective.
Comparison with Similar Compounds
- Nickel(2+);triphenylphosphane
- Nickel(2+);trimethylphosphane
- Nickel(2+);triethylphosphane
Properties
CAS No. |
110132-89-3 |
---|---|
Molecular Formula |
C48H108NiP4+2 |
Molecular Weight |
868.0 g/mol |
IUPAC Name |
nickel(2+);tributylphosphane |
InChI |
InChI=1S/4C12H27P.Ni/c4*1-4-7-10-13(11-8-5-2)12-9-6-3;/h4*4-12H2,1-3H3;/q;;;;+2 |
InChI Key |
WIOKVKXBXKRLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni+2] |
Origin of Product |
United States |
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